1,2-Ethanedione, 1,2-bis(2-methylphenyl)-

Vue d'ensemble

Description

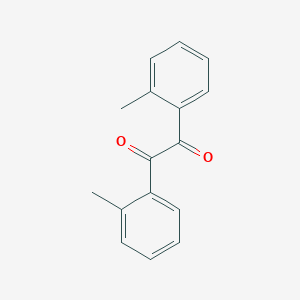

1,2-Ethanedione, 1,2-bis(2-methylphenyl)-, also known as 1,2-bis(2-methylphenyl)ethane-1,2-dione, is an organic compound with the molecular formula C₁₆H₁₄O₂ and a molecular weight of 238.28 g/mol . This compound is characterized by the presence of two methylphenyl groups attached to an ethanedione core, making it a derivative of benzil.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanedione, 1,2-bis(2-methylphenyl)- typically involves the oxidation of 1,2-bis(2-methylphenyl)ethane. A common method includes the use of oxidizing agents such as nitric acid or potassium permanganate under controlled conditions to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of 1,2-Ethanedione, 1,2-bis(2-methylphenyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and catalytic processes may also be employed to enhance yield and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Ethanedione, 1,2-bis(2-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanedione group into alcohols or alkanes.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidizing Agents: Nitric acid, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

Oxidation: Carboxylic acids, quinones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C16H14O2

- Molecular Weight : 250.29 g/mol

- CAS Number : 134-81-6

Benzil features two phenyl groups attached to a central ethanedione moiety. Its structure contributes to its reactivity and versatility in chemical transformations.

Organic Synthesis

Benzil is a key intermediate in organic synthesis. It can undergo various reactions including:

-

Benzilic Acid Rearrangement : This reaction involves the conversion of benzil to benzilic acid through the action of a base. This transformation is significant in the synthesis of chiral compounds.

- Synthesis of α-Hydroxy Ketones : Benzil can be converted into α-hydroxy ketones via oxidation reactions, which are useful in the production of pharmaceuticals and agrochemicals.

Photochemistry

Benzil exhibits interesting photochemical properties. Upon exposure to UV light, it can undergo photodimerization to form larger oligomers. This property is utilized in the development of photoresponsive materials.

Antimicrobial Activity

Recent studies have demonstrated that benzil and its derivatives exhibit antimicrobial properties. For instance, research has shown that certain benzil derivatives have significant activity against various bacterial strains, indicating potential applications in medicinal chemistry.

Case Study 1: Benzilic Acid Rearrangement

A study published in the Journal of Organic Chemistry explored the efficiency of benzil rearrangement under different conditions. The results indicated that using potassium hydroxide as a base significantly increased the yield of benzilic acid compared to sodium hydroxide.

| Base Used | Yield (%) |

|---|---|

| Potassium Hydroxide | 85 |

| Sodium Hydroxide | 60 |

This case highlights the importance of reaction conditions in maximizing product yields.

Case Study 2: Antimicrobial Efficacy

A series of benzil derivatives were synthesized and tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study found that certain modifications to the phenyl rings enhanced antibacterial activity significantly.

| Compound | Activity Against S. aureus (MIC µg/mL) | Activity Against E. coli (MIC µg/mL) |

|---|---|---|

| Benzil | 32 | 64 |

| Derivative A | 16 | 32 |

| Derivative B | 8 | 16 |

These findings suggest that structural modifications can lead to more potent antimicrobial agents.

Material Science Applications

Benzil is also utilized in materials science for its role in synthesizing polymers and resins. Its ability to undergo cross-linking reactions makes it valuable for creating durable materials used in coatings and adhesives.

Table: Properties of Benzil-Based Polymers

| Property | Value |

|---|---|

| Glass Transition Temp (Tg) | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 5% |

These properties are critical for applications in protective coatings where mechanical strength and thermal stability are essential.

Mécanisme D'action

The mechanism of action of 1,2-Ethanedione, 1,2-bis(2-methylphenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzil: 1,2-diphenylethane-1,2-dione, a structurally similar compound with two phenyl groups instead of methylphenyl groups.

4,4’-Dimethylbenzil: 1,2-bis(4-methylphenyl)ethane-1,2-dione, a positional isomer with methyl groups at the para positions.

Uniqueness

1,2-Ethanedione, 1,2-bis(2-methylphenyl)- is unique due to the presence of methyl groups at the ortho positions of the phenyl rings, which can influence its reactivity and physical properties. This structural feature can lead to different chemical behavior and biological activities compared to its analogs .

Activité Biologique

1,2-Ethanedione, 1,2-bis(2-methylphenyl)-, also known as 1,2-di(2-methylphenyl)ethane, is an organic compound with the molecular formula C16H18O. This compound has garnered interest in various biological studies due to its potential pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H18O

- CAS Number : 2048-07-9

- Molecular Weight : 242.31 g/mol

The structure of 1,2-ethanedione, 1,2-bis(2-methylphenyl)- features two methylphenyl groups attached to a central ethanedione moiety. This unique arrangement may influence its biological interactions and activity.

The biological activity of 1,2-ethanedione, 1,2-bis(2-methylphenyl)- is primarily attributed to its ability to interact with various cellular targets. The following mechanisms have been proposed:

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This action could potentially protect against cellular damage and inflammation.

- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, thus influencing the pharmacokinetics of other compounds. For example, it has been investigated for its effects on cytochrome P450 enzymes which play a crucial role in drug metabolism.

- Cell Signaling Modulation : The compound may modulate signaling pathways associated with cell proliferation and apoptosis. This action is particularly relevant in cancer research where controlling cell growth is vital.

Antimicrobial Properties

Research has indicated that 1,2-ethanedione, 1,2-bis(2-methylphenyl)- possesses antimicrobial properties. A study conducted by Giesy et al. (2020) assessed the compound's efficacy against various bacterial strains using bioassay techniques. Results showed significant inhibition of bacterial growth at concentrations above 50 µg/mL.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. A notable study utilized H4IIE-luc cells to evaluate the AhR-mediated activities of several compounds, including 1,2-ethanedione derivatives. The results indicated that at specific concentrations (20 µg/mL), there was a marked increase in apoptosis markers compared to control groups .

Case Study 1: In Vivo Toxicology Assessment

A comprehensive toxicological assessment was performed using multiple bioassays to evaluate the safety profile of 1,2-ethanedione, 1,2-bis(2-methylphenyl)-. The study highlighted that while the compound showed promising biological activity, it also exhibited cytotoxic effects at higher concentrations (EC50 = 15 µg/mL), necessitating further investigation into its therapeutic index .

Case Study 2: Pharmacokinetics and Bioavailability

A pharmacokinetic study explored the absorption and distribution of this compound in animal models. Results suggested that after administration, peak plasma concentrations were achieved within two hours. The half-life was determined to be approximately four hours, indicating moderate bioavailability which is critical for therapeutic applications .

Data Summary Table

| Study Focus | Findings | Concentration Tested | Reference |

|---|---|---|---|

| Antimicrobial Activity | Significant bacterial growth inhibition | >50 µg/mL | Giesy et al., 2020 |

| Anticancer Activity | Induction of apoptosis in cancer cell lines | 20 µg/mL | Giesy et al., 2020 |

| Toxicology Assessment | Cytotoxic effects observed | EC50 = 15 µg/mL | Giesy et al., 2020 |

| Pharmacokinetics | Moderate bioavailability; half-life ~4 hours | N/A | Giesy et al., 2020 |

Propriétés

IUPAC Name |

1,2-bis(2-methylphenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-11-7-3-5-9-13(11)15(17)16(18)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVJJXJRGYQAST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C(=O)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297490 | |

| Record name | Ethanedione, 1,2-bis(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2048-07-9 | |

| Record name | o-Tolil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedione, 1,2-bis(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.